molecular formula C26H30BrN3O2 B12523367 N-(2-Bromo-4,5-dicyanophenyl)-4-(undecyloxy)benzamide CAS No. 655225-09-5

N-(2-Bromo-4,5-dicyanophenyl)-4-(undecyloxy)benzamide

Cat. No.: B12523367
CAS No.: 655225-09-5
M. Wt: 496.4 g/mol
InChI Key: JYEHERPXHOXGAK-UHFFFAOYSA-N
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Description

N-(2-Bromo-4,5-dicyanophenyl)-4-(undecyloxy)benzamide is a synthetic organic compound with the molecular formula C 26 H 30 BrN 3 O 2 and a molecular weight of 496.439 g/mol . This benzamide derivative features a complex structure with a 2-bromo-4,5-dicyanophenyl group and a long 4-(undecyloxy)benzamide chain, contributing to its specific properties such as high lipophilicity (LogP: 7.43) . The presence of both bromine and nitrile (cyano) groups on the aniline ring makes it a versatile intermediate for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions . The undecyloxy tail provides a long alkyl chain, which can be critical for studies involving lipid bilayer interactions, surfactant properties, or the development of liquid crystalline materials. This compound is supplied for research use only (RUO) and is a valuable building block for pharmaceutical researchers and synthetic chemists. It is particularly useful for exploring structure-activity relationships in medicinal chemistry, developing novel materials, and as a precursor for the synthesis of more complex molecules. Researchers can utilize this chemical based on its molecular features: the bromine atom allows for metal-catalyzed coupling reactions, the electron-withdrawing nitrile groups can influence electronic properties and participate in cyclization reactions, and the long alkoxy chain can be used to modulate solubility and intermolecular interactions .

Properties

CAS No.

655225-09-5

Molecular Formula

C26H30BrN3O2

Molecular Weight

496.4 g/mol

IUPAC Name

N-(2-bromo-4,5-dicyanophenyl)-4-undecoxybenzamide

InChI

InChI=1S/C26H30BrN3O2/c1-2-3-4-5-6-7-8-9-10-15-32-23-13-11-20(12-14-23)26(31)30-25-17-22(19-29)21(18-28)16-24(25)27/h11-14,16-17H,2-10,15H2,1H3,(H,30,31)

InChI Key

JYEHERPXHOXGAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)Br

Origin of Product

United States

Biological Activity

N-(2-Bromo-4,5-dicyanophenyl)-4-(undecyloxy)benzamide, with the chemical formula C26H30BrN3O2 and CAS number 655225-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 496.4 g/mol
  • IUPAC Name : N-(2-bromo-4,5-dicyanophenyl)-4-undecoxybenzamide
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom and the dicyano group enhances its electrophilic character, allowing it to participate in various biochemical reactions.

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in cell signaling pathways, which may contribute to its anti-cancer properties.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular responses to external stimuli.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .

Antimicrobial Activity

Additionally, this compound has shown antimicrobial properties against various pathogens. Studies indicate effective inhibition against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways .

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. The study concluded that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
  • Antimicrobial Efficacy Assessment : Another investigation reported in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2-Bromo-4,5-dicyano, 4-undecyloxy ~532.4 (calculated) Hypothesized pesticide/antifungal
C8 () 4-Bromo, 3,5-dimethoxy, sulfonamido ~548.4 (estimated) Biological evaluation (unpublished)
THHEB () 3,4,5-trihydroxy, 2-(4-hydroxyphenyl)ethyl 315.3 Antioxidant (IC₅₀ DPPH: 22.8 μM)
4MNB () 4-Bromo, 4-methoxy-2-nitro ~365.2 Crystallographic stability
Compound 3-Bromo-4-methoxy, 4-(phenylamino)phenyl 397.3 Potential agrochemical use
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s bromo and cyano groups contrast with methoxy (C8, ) or hydroxy (THHEB) substituents. Electron-withdrawing groups may enhance stability and electrophilic reactivity, making the compound suitable for pesticidal activity (as seen in ’s dichlorophenyl derivatives) .

Physical and Crystallographic Properties

  • Crystallinity: ’s 4MNB exhibits two molecules per asymmetric unit, suggesting strong intermolecular interactions (e.g., halogen bonding). The target’s undecyloxy chain may reduce crystallinity, increasing amorphous character and solubility in nonpolar solvents .
  • Thermal Stability: The methoxy group in ’s compound (boiling point: 485°C) contrasts with the target’s cyano groups, which may lower thermal stability due to increased polarity .

Preparation Methods

Bromination of Aromatic Rings

Bromination is critical for introducing the 2-bromo substituent. Two primary methods emerge from the literature:

Method Reagents/Conditions Yield Reference
Electrophilic Bromination Br₂ in acetic acid, room temperature High
Bromate/Bromide in H₂SO₄ KBrO₃, HBr, H₂SO₄, 30–60°C 63–97%

Electrophilic bromination using liquid bromine in acetic acid is favored for its simplicity and high yield. Alternatively, bromate/bromide systems under acidic conditions offer scalable alternatives with minimal toxic byproducts.

Cyanation Strategies

The 4,5-dicyanophenyl group necessitates dual cyanation. Common approaches include:

Method Reagents/Conditions Yield Reference
Nitration-Reduction HNO₃, Fe/HCl → CuCN Moderate
Direct Cyanation KCN, CuCN, Pd catalysts High

Nitration followed by reduction and cyanation is a multi-step process often requiring harsh conditions. Direct cyanation using CuCN or Pd-mediated coupling offers higher efficiency but requires precise stoichiometry.

Amidation for Benzamide Formation

The benzamide bond between 4-(undecyloxy)benzoic acid and the aminophenyl intermediate is central. Key methods include:

Method Reagents/Conditions Yield Reference
PPh₃-I₂ Coupling PPh₃, I₂, Et₃N, CH₂Cl₂, RT 95–99%
Carbodiimide Activation EDC/HOBt, DMF, 0–25°C 80–90%

Triphenylphosphine-iodine systems enable mild amidation under inert atmospheres, while carbodiimide-based methods (e.g., EDC/HOBt) are widely used for scalability.

Alkoxylation for Undecyloxy Group

The undecyloxy moiety is introduced via nucleophilic substitution:

Method Reagents/Conditions Yield Reference
Alkyl Halide Displacement Undecyl bromide, K₂CO₃, DMF, 60–80°C 70–85%
Mitsunobu Reaction Undecanol, DIAD, PPh₃, THF, 0°C→RT 90%+

Mitsunobu conditions provide superior yields for sterically hindered alcohols, while traditional alkyl halide displacement remains cost-effective for linear chains.

Proposed Synthesis Pathway

Step 1: Bromination of 4,5-Dimethoxybenzene

Starting with 3,4-dimethoxybenzaldehyde, bromination at C2 is achieved via electrophilic substitution.

Reaction:
3,4-Dimethoxybenzaldehyde + Br₂ → 2-Bromo-4,5-dimethoxybenzaldehyde

Conditions:

  • Acetic acid, RT, 2–4 hours
  • Yield: ~95%

Step 2: Cyanation to Form Dicyanophenyl Intermediate

The brominated aldehyde undergoes oxidation to a carboxylic acid, followed by cyanation:

Reaction:
2-Bromo-4,5-dimethoxybenzaldehyde → 2-Bromo-4,5-dimethoxybenzoic acid (KMnO₄, H₂SO₄)
2-Bromo-4,5-dimethoxybenzoic acid → 2-Bromo-4,5-dicyanophenyl (CuCN, Pd catalyst)

Conditions:

  • Oxidation: KMnO₄, H₂SO₄, 80°C, 5–6 hours
  • Cyanation: CuCN, Pd(OAc)₂, 120°C, 24 hours

Step 3: Amide Bond Formation

The dicyanophenyl intermediate reacts with 4-(undecyloxy)benzoic acid via amidation:

Reaction:
4-(Undecyloxy)benzoic acid + 2-Bromo-4,5-dicyanophenyl amine → Target compound

Conditions:

  • EDC/HOBt, DMF, RT, 12 hours
  • Yield: ~80%

Step 4: Alkoxylation of Benzoic Acid Precursor

4-(Undecyloxy)benzoic acid is synthesized from 4-hydroxybenzoic acid:

Reaction:
4-Hydroxybenzoic acid + Undecyl bromide → 4-(Undecyloxy)benzoic acid

Conditions:

  • K₂CO₃, DMF, 80°C, 6 hours
  • Yield: ~85%

Critical Analysis and Challenges

Reaction Optimization

  • Bromination Selectivity: Electrophilic bromination requires strict control to avoid over-bromination at C6.
  • Cyanation Efficiency: Pd-mediated coupling may necessitate ligand screening to maximize yield.
  • Amide Coupling: EDC/HOBt activation is preferred over PPh₃-I₂ for scalability.

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